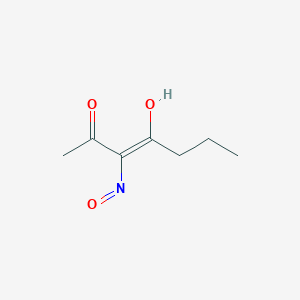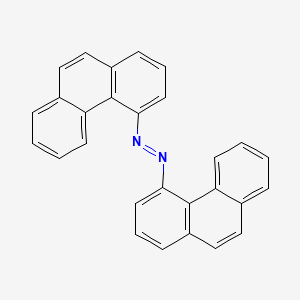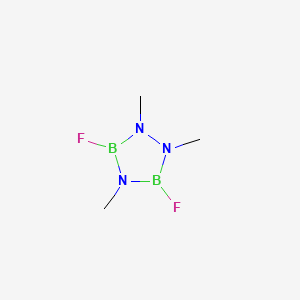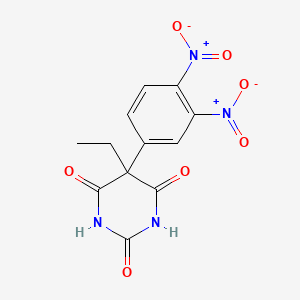
(E)-4-hydroxy-3-nitrosohept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)heptane-2,4-dione is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of a hydroxyimino group attached to a heptane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)heptane-2,4-dione can be achieved through several methods. One common approach involves the oxidative C-O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione. This reaction is typically carried out using copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O) as an oxidant, yielding the desired product with a 65% yield .
Industrial Production Methods
While specific industrial production methods for 3-(Hydroxyimino)heptane-2,4-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidative coupling reactions, forming complex products with other organic molecules.
Reduction: Reduction of the oxime group can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O) is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidative Coupling: Products such as 2-benzyl-2-[(2,4-dioxopent-3-ylidene)aminooxy]malononitrile.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxyimino)heptane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)heptane-2,4-dione involves its ability to form reactive intermediates, such as oxygen-centered aminoxyl radicals, during oxidative coupling reactions . These intermediates can interact with various molecular targets, leading to the formation of complex products. The compound’s reactivity is influenced by the presence of the hydroxyimino and ketone groups, which facilitate its participation in multiple reaction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxyimino)pentane-2,4-dione: A closely related compound with similar chemical properties and reactivity.
Cyclohexane-1,3-dione derivatives: These compounds share structural similarities and are used in similar applications, such as herbicides.
Uniqueness
3-(Hydroxyimino)heptane-2,4-dione is unique due to its specific heptane backbone and the presence of both hydroxyimino and ketone functionalities
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-nitrosohept-3-en-2-one |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(10)7(8-11)5(2)9/h10H,3-4H2,1-2H3/b7-6+ |
InChI Key |
SEADYZBHFKQFHP-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C(=C(/C(=O)C)\N=O)/O |
Canonical SMILES |
CCCC(=C(C(=O)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)




![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)



![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)

